molecular formula C11H9NO B1272044 6-Phenylpyridin-3-ol CAS No. 66131-77-9

6-Phenylpyridin-3-ol

Cat. No.: B1272044
CAS No.: 66131-77-9
M. Wt: 171.19 g/mol
InChI Key: UAUCJEGMDDNGCV-UHFFFAOYSA-N
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Description

6-Phenylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol It is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylpyridin-3-ol can be synthesized through various methods, one of which involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction is typically carried out in a mixed solvent of acetonitrile and water at elevated temperatures under a nitrogen atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction remains a viable approach for large-scale synthesis due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield phenylpyridinone derivatives.

Scientific Research Applications

6-Phenylpyridin-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development.

    Industry: It is utilized in the development of advanced materials and as a precursor in organic synthesis.

Comparison with Similar Compounds

  • 6-Phenylpyridin-2-ol
  • 6-Phenylpyridin-4-ol
  • 2-Phenylpyridin-3-ol

Comparison: 6-Phenylpyridin-3-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUCJEGMDDNGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376524
Record name 6-phenylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-77-9
Record name 6-phenylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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